Home > Products > Building Blocks P8451 > 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine - 877400-66-3

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine

Catalog Number: EVT-345955
CAS Number: 877400-66-3
Molecular Formula: C21H22Cl2FN5O
Molecular Weight: 450.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, also known by its developmental code name PF02341066, is a small molecule identified through scientific research for its potential use in studying abnormal cell growth. This compound acts by inhibiting specific proteins like anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met/HGFR) [, , ]. These proteins are often involved in signaling pathways that regulate cell growth and survival, and their dysregulation is implicated in various diseases, including cancer [, , , ]. Therefore, by inhibiting these proteins, 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine serves as a valuable tool for researchers to investigate these diseases and potentially develop new therapeutic strategies.

7-Hydroxystaurosporine

Compound Description: 7-Hydroxystaurosporine is a synthetic derivative of staurosporine, known for its antineoplastic activity. It acts as a potent inhibitor of various protein kinases, including AKT, calcium-dependent protein kinase C, and cyclin-dependent kinases []. This compound is recognized for its ability to induce cell cycle arrest at the G1/S phase and inhibit nucleotide excision repair by targeting the G2 checkpoint kinase chk1, ultimately leading to apoptosis [].

Relevance: Although not directly structurally similar, 7-hydroxystaurosporine is grouped with 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine in a study exploring feasible drug candidates for targets like ALK, ELGN3, and NUAK1. This suggests a potential overlap in their target profiles or mechanisms of action, warranting further investigation [].

PF04217903 (2-[4-(3-quinolin-6-ylmethyl-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl]-ethanol)

Compound Description: PF04217903 is an orally available small molecule recognized as a cMet kinase inhibitor [].

Relevance: PF04217903 was investigated alongside 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine (PF02341066) in a study focusing on predicting the oral pharmacokinetics of cMet kinase inhibitors in humans using PBPK modeling. This suggests that both compounds share a similar target profile, specifically their inhibitory activity against cMet kinase, making them relevant for comparative pharmacokinetic analysis [].

Overview

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine is a complex organic compound notable for its potential therapeutic applications, particularly in oncology. This compound is classified as a kinase inhibitor and is primarily investigated for the treatment of locally advanced or metastatic non-small cell lung cancer. Its structure features a pyridine ring substituted with various functional groups, which contribute to its biological activity.

Source and Classification

The compound is cataloged under several identifiers including CAS number 877400-66-3 and has been documented in various chemical databases such as PubChem and Molbase. It falls under the category of small molecule inhibitors, specifically targeting kinases involved in cancer progression and metastasis. The active (R)-enantiomer of this compound has shown promise in preclinical studies as a therapeutic agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine typically involves multi-step organic synthesis techniques. The process can be summarized as follows:

  1. Formation of the Ethoxy Group: The initial step involves the alkylation of a suitable pyridine derivative with 2,6-dichloro-3-fluorophenethyl alcohol to introduce the ethoxy substituent.
  2. Pyridine Ring Modification: Subsequent reactions involve the introduction of the piperidinyl and pyrazolyl groups through nucleophilic substitution or coupling reactions.
  3. Purification: The final product is purified using methods such as recrystallization or chromatography to isolate the desired enantiomer.

Technical Challenges

Challenges in synthesis may include achieving high selectivity for the desired enantiomer and managing the reactivity of halogenated intermediates. Optimizing reaction conditions such as temperature, solvent choice, and catalyst selection is crucial for improving yield and purity.

Molecular Structure Analysis

Structural Characteristics

The compound features multiple rings (a pyridine ring and a pyrazole ring) which contribute to its pharmacological properties. The presence of halogen substituents enhances its lipophilicity and potentially its binding affinity to target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

The compound may undergo various chemical reactions including:

  1. Nucleophilic Substitution: This reaction can occur at the halogen positions on the aromatic rings, allowing for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the ethoxy group can be hydrolyzed to yield corresponding phenolic compounds.
  3. Oxidation: The piperidine moiety may be oxidized to form N-oxides or other derivatives that could enhance biological activity.

These reactions are critical for modifying the compound's structure to improve efficacy or reduce toxicity.

Mechanism of Action

Process and Data

The mechanism of action for 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine primarily involves inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. By binding to the active site of these kinases, the compound disrupts downstream signaling cascades that promote tumor growth.

Preliminary studies indicate that this compound effectively inhibits ribosomal protein S6 kinase alpha-1, which plays a crucial role in protein synthesis and cell growth regulation in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits the following physical properties:

  • Molecular Weight: 450.34 g/mol
  • Appearance: Typically presented as a solid or crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH levels or temperatures.

These properties are essential for determining formulation strategies for drug delivery systems.

Applications

Scientific Uses

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine is primarily used in cancer research due to its kinase inhibitory properties. It holds potential for:

  • Development as an anti-cancer therapeutic agent targeting specific pathways in tumor cells.
  • Investigation in preclinical studies assessing efficacy against various types of cancers.

Its unique structural features make it a candidate for further optimization and development into clinically relevant therapies.

Introduction to 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine

This multitargeted kinase inhibitor, systematically named as 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, represents a structurally sophisticated compound in modern medicinal chemistry. Its molecular formula is C₂₁H₂₂Cl₂FN₅O, with a molecular weight of 450.34 g/mol [1] [2]. The compound exists as a racemic mixture designated by CAS 877400-66-3, while its enantiomerically pure forms include the pharmacologically active (R)-enantiomer (CAS 877399-52-5) and the (S)-enantiomer (CAS 1374356-45-2) [1] [5] [6]. Chemically classified as a pyrazolylpiperidine derivative, it features three distinct aromatic systems connected through flexible linkers: a 2,6-dichloro-3-fluorophenyl group, an aminopyridine core, and a pyrazole-substituted piperidine moiety [4]. This strategic arrangement creates an extended planar pharmacophore essential for targeting kinase ATP-binding pockets, while maintaining sufficient three-dimensionality for selective interactions. The compound's structural complexity exemplifies modern drug design principles where conformational constraints balance target affinity with physicochemical properties, enabling optimization of pharmacokinetic profiles while maintaining target engagement [1] [6].

Historical Context and Discovery Timeline

The development of this compound class emerged from systematic structure-activity relationship (SAR) explorations targeting receptor tyrosine kinases:

  • 2002-2005: Initial discovery phase identifying the pyrazolylpiperidine scaffold as a versatile kinase-binding motif through high-throughput screening of compound libraries against c-Met kinase [1]
  • 2006: Identification of the lead compound featuring the core 3-alkoxy-5-pyrazolylpyridin-2-amine structure with micromolar c-Met inhibitory activity [2]
  • 2007: Optimization of the lead through introduction of the chiral 1-(2,6-dichloro-3-fluorophenyl)ethoxy group, resulting in nanomolar potency against multiple kinases including ALK and ROS1 [5] [6]
  • 2008-2010: Preclinical validation demonstrating potent antiproliferative activity in ALK-rearranged non-small cell lung cancer models, confirming the critical importance of stereochemistry with the (R)-enantiomer showing superior efficacy [6]
  • 2011: Regulatory approval of the (R)-enantiomer (crizotinib) as a first-in-class ALK inhibitor for oncology indications, establishing the pharmacophore as a benchmark in kinase inhibitor design [1] [6]

Table 1: Key Chronological Developments

YearDevelopment MilestoneSignificance
2002-2005Scaffold identificationDiscovery of pyrazolylpiperidine core kinase affinity
2006Lead compound optimizationEstablishment of 3-alkoxy-5-pyrazolylpyridin-2-amine core structure
2007Chiral center introductionIncorporation of 1-(2,6-dichloro-3-fluorophenyl)ethoxy group for enhanced potency
2008-2010Preclinical validationConfirmation of (R)-enantiomer superiority in ALK-rearranged cancer models
2011Regulatory approvalFirst approved ALK inhibitor establishing clinical proof-of-concept

Structural Classification and Pharmacophore Analysis

The compound belongs to the pyrazolylpiperidine structural class, characterized by a central aminopyridine ring connected to two pharmacologically active moieties [4]. The molecular architecture comprises three strategically designed components:

  • Aryl Ether Domain: The (1-(2,6-dichloro-3-fluorophenyl)ethoxy group provides hydrophobic bulk and stereochemical control. The chiral center at the ethoxy linkage creates enantiomer-specific binding, with the (R)-configuration demonstrating optimal complementarity with kinase hydrophobic pockets [1] [6]. The ortho-chloro substituents enforce perpendicular orientation of the phenyl ring relative to the pyridine plane, reducing conformational entropy penalty upon binding [7].

  • Hydrogen-Bonding Core: The 2-aminopyridine system serves as a hydrogen-bond donor-acceptor pair that mimics adenine's interactions in ATP-binding sites. This moiety forms critical hydrogen bonds with kinase hinge regions, with the amino group donating to carbonyl oxygen atoms and the pyridine nitrogen accepting hydrogen bonds [4] [7].

  • Piperidine-Pyrazole Module: The 1-(piperidin-4-yl)-1H-pyrazol-4-yl group extends into the solvent-accessible region of kinases, providing both polar interactions via the piperidine nitrogen and hydrophobic contacts through the pyrazole ring. The basic piperidine nitrogen (predicted pKa ~9.81) may form salt bridges with acidic residues near the kinase ATP pocket entrance [2] [4].

Table 2: Structural Components and Pharmacophoric Features

Molecular DomainKey Structural FeaturesPharmacophoric Role
1-(2,6-Dichloro-3-fluorophenyl)ethoxyChiral center, halogen atomsHydrophobic pocket occupation, stereospecific binding
3-alkoxy-5-substituted pyridin-2-amineHydrogen bond donor/acceptor pairATP-mimetic hinge region interaction
1-(Piperidin-4-yl)-1H-pyrazol-4-ylBasic piperidine nitrogen, aromatic pyrazoleSolvent-front interactions, selectivity modulation

Academic Significance in Medicinal Chemistry Research

This compound has emerged as a paradigm in rational kinase inhibitor design, influencing multiple research domains:

  • Kinase Selectivity Profiling: The compound demonstrates a unique target spectrum, potently inhibiting ALK (IC₅₀ = 24 nM), c-Met (IC₅₀ = 11 nM), and ROS1 (IC₅₀ = 7 nM) while showing minimal activity against unrelated kinases [6]. This selective polypharmacology established that kinase inhibitors could be designed to target specific oncogenic drivers while sparing unrelated kinases, reducing off-target toxicity. Academic investigations have extensively mapped its binding interactions using X-ray crystallography, revealing how the pyrazole nitrogen forms a critical hydrogen bond with E1197 in ALK and how the piperidine ring adopts different conformations in c-Met versus ROS1 kinases [4] [7].

  • Enantioselective Synthesis Methodologies: The compound's chiral center has driven innovations in asymmetric synthesis. Academic groups have developed numerous enantioselective routes including chiral resolution, asymmetric hydrogenation of enol acetates, and biocatalytic approaches using ketoreductases to achieve >99% enantiomeric excess of the (R)-enantiomer [5]. The (S)-enantiomer (designated Crizotinib Impurity A) has become a reference standard for studying structure-activity relationships of chiral kinase inhibitors, with research confirming its significantly reduced potency (≈100-fold lower affinity for ALK than the (R)-form) [5].

  • Structure-Property Relationship Studies: Researchers have systematically modified each domain to establish correlations between physicochemical properties and pharmacokinetic behavior. Studies revealed that N-methylation of the piperidine nitrogen improves solubility but reduces blood-brain barrier penetration, while fluorination of the pyridine ring enhances metabolic stability without affecting target affinity [2]. These findings have generated predictive models for optimizing CNS permeability in kinase inhibitors.

  • Chemical Probe Development: The compound serves as a parent structure for >50 research compounds exploring kinase signaling biology. Notable derivatives include fluorescently tagged analogs for cellular target engagement studies and bifunctional PROTAC® degraders linking the core structure to E3 ligase ligands, enabling selective degradation of oncogenic kinases [2] [6].

Table 3: Research Applications of Core Structure

Research AreaAcademic ApplicationKey Findings
Kinase selectivityTarget spectrum profilingDefined polypharmacology against ALK/c-Met/ROS1 with minimal off-target inhibition
Synthetic chemistryEnantioselective route developmentEstablished biocatalytic and asymmetric hydrogenation methods for chiral center control
Chemical biologyProbe designGenerated fluorescent derivatives for target engagement studies in living cells
Structure-propertyPermeability optimizationIdentified physicochemical thresholds for blood-brain barrier penetration in kinase inhibitors

Table 4: Compound Nomenclature and Identifiers

Nomenclature TypeDesignation
Systematic IUPAC Name3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine
Racemic CAS Number877400-66-3
(R)-Enantiomer CAS877399-52-5
(S)-Enantiomer CAS1374356-45-2
Common SynonymsRac-crizotinib; (R,S)-Crizotinib; (±)-PF023401066
Molecular FormulaC₂₁H₂₂Cl₂FN₅O
Molecular Weight450.34 g/mol

Properties

CAS Number

877400-66-3

Product Name

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine

IUPAC Name

3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)

InChI Key

KTEIFNKAUNYNJU-UHFFFAOYSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.